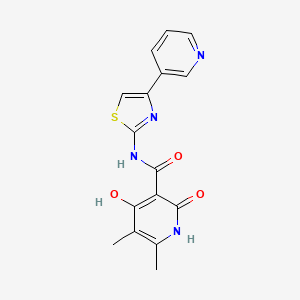

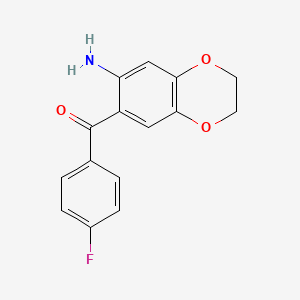

![molecular formula C18H13ClFN5S B2636430 7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-18-8](/img/structure/B2636430.png)

7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a heterocyclic compound with a molecular formula of C18H13ClFN5S. It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, which is known to possess antiproliferative activity against several cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “this compound”, involves several steps. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular structure of “this compound” includes a triazolo[4,5-d]pyrimidine core, which is a heterocyclic ring system composed of nitrogen and carbon atoms. This core is substituted with a 2-chlorobenzylthio group at the 7-position and a 4-fluorobenzyl group at the 3-position.Scientific Research Applications

Biologically Significant Pyrimidine Derivatives

Pyrimidine derivatives, including compounds related to the specified chemical structure, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in optical sensors. These compounds also exhibit a range of biological and medicinal applications, emphasizing their importance in the development of new therapeutic and diagnostic tools (Jindal & Kaur, 2021).

Antibacterial Activity of Triazole-Containing Hybrids

Triazole and triazolopyrimidine hybrids have demonstrated potent broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms. This underlines the significance of integrating triazole moieties, akin to the triazolopyrimidine structure , for designing novel antibacterial agents (Li & Zhang, 2021).

Synthesis and Pharmacological Applications

Recent research has also focused on the synthesis and study of the pharmacological activity of 1,2,4-triazoles-3-thiones, a class of compounds related to the specified triazolopyrimidine. These compounds have shown promise due to their antioxidant, antiradical activity, and potential in improving conditions in patients exposed to high doses of radiation, demonstrating the broad applicability of such structures in therapeutic contexts (Kaplaushenko, 2019).

Pyrimidoquinolines and Analogues

The synthesis of pyrimido[4,5-b]quinolines and its thio analogues from related compounds highlights the versatility of pyrimidine derivatives in generating biologically active structures with potential therapeutic importance. These efforts underline the continuous exploration of pyrimidine-based compounds for their significant roles in medicinal chemistry (Nandha Kumar et al., 2001).

Mechanism of Action

While the specific mechanism of action for “7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is not provided, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to induce apoptosis in cancer cells, likely through the mitochondrial pathway. This involves a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine”, have shown promising antitumor effects. Future research could focus on further exploring the potential of these compounds as novel drugs, particularly in the field of cancer treatment .

properties

IUPAC Name |

7-[(2-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN5S/c19-15-4-2-1-3-13(15)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-5-7-14(20)8-6-12/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEDAFGYHNRJIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

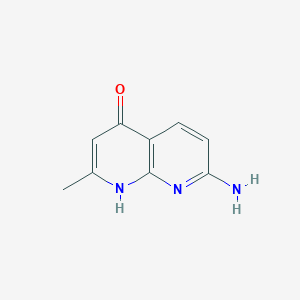

![2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2636351.png)

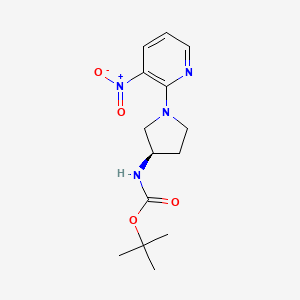

![2,4,7-Trimethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636354.png)

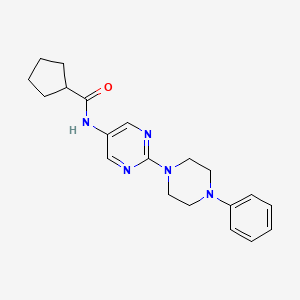

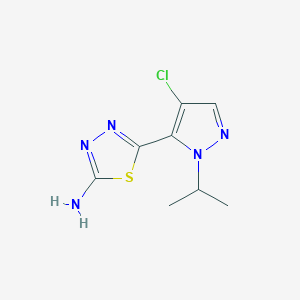

![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636357.png)

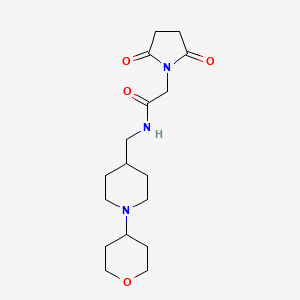

![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)

![6-(2,3-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636359.png)

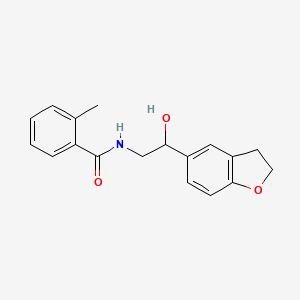

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636362.png)